Methyl 2-(4-isobutylphenyl)acetate
Description
Methyl 2-(4-isobutylphenyl)acetate (CAS: 61566-33-4) is an ester derivative of benzeneacetic acid, characterized by a 4-isobutylphenyl substituent. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol . The compound features an acetoxy group (-OAc) linked to a phenyl ring substituted with an isobutyl group at the para position. This structural motif is common in pharmaceutical intermediates and bioactive molecules, particularly in nonsteroidal anti-inflammatory drug (NSAID) conjugates .
Properties
CAS No. |
61566-33-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-11-4-6-12(7-5-11)9-13(14)15-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
NVJAXNOSRPVIIT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC |
Synonyms |
4-(2-Methylpropyl)benzeneacetic Acid Methyl Ester; 2-(4-Isobutylphenyl)acetic Acid Methyl Ester; Methyl (4-Isobutylphenyl)acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Bulkiness: The 4-isobutylphenyl group in the target compound introduces steric hindrance compared to smaller substituents like methyl () or hydroxy groups (). This bulkiness may influence binding affinity in pharmaceutical applications, as seen in COX-2 inhibitor conjugates (). Electron-Donating/Withdrawing Groups: The 4-cyanophenyl derivative () exhibits enhanced polarity and reactivity due to the electron-withdrawing cyano group, contrasting with the electron-donating isobutyl group in the target compound. Halogenation: The 4-iodophenyl analog () has a higher molecular weight (276.07 g/mol) and density (1.68 g/cm³), making it suitable for heavy-atom derivatization in crystallography.
Physicochemical Properties
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